molecular formula C9H9Cl2FO B8031290 1,5-Dichloro-2-fluoro-3-propoxybenzene

1,5-Dichloro-2-fluoro-3-propoxybenzene

Cat. No.: B8031290
M. Wt: 223.07 g/mol
InChI Key: SFVPOVGTKRSOGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-3-propoxybenzene typically involves the halogenation and alkylation of a benzene derivative. One common method includes the following steps:

    Halogenation: A benzene derivative is first halogenated using chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.

    Alkylation: The halogenated benzene derivative is then subjected to alkylation with propyl alcohol in the presence of a suitable catalyst to introduce the propoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the propoxy group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives with different functional groups replacing the halogens.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include dehalogenated benzene derivatives or modified alkyl groups.

Scientific Research Applications

1,5-Dichloro-2-fluoro-3-propoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-3-propoxybenzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-fluoro-4-propoxybenzene
  • 1,5-Dichloro-2-fluoro-3-methoxybenzene
  • 1,5-Dichloro-2-fluoro-3-ethoxybenzene

Comparison

1,5-Dichloro-2-fluoro-3-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,5-dichloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVPOVGTKRSOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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